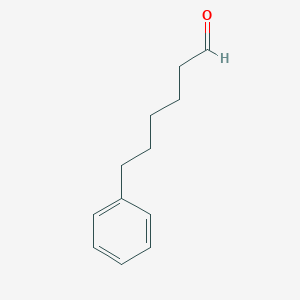

6-Phenylhexanal

概要

説明

科学的研究の応用

6-Phenylhexanal has a variety of scientific research applications, including as a model compound for studying the structure and reactivity of aldehydes, as a reagent for the synthesis of other compounds, and as a model compound for studying the reactivity of aldehydes with nucleophiles. This compound is also used in the synthesis of drugs, food additives, and perfumes.

作用機序

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers . The specific biological targets and their roles are yet to be fully understood and characterized.

Mode of Action

It’s worth noting that related compounds, such as substituted styrenes, undergo photo-oxidation by a singlet oxygen ene reaction . This reaction involves the combination of three components: air, visible light, and an organic dye . The resultant allyl hydroperoxides enable various functionalizations to alcohols, carbonyls, epoxides, triols, etc

Biochemical Pathways

Related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate are involved in intramolecular aldol condensation reactions . These reactions are reversible and the preferred product is the thermodynamically controlled product

Result of Action

The photo-oxidation of related compounds results in various functionalizations to alcohols, carbonyls, epoxides, triols, etc

Action Environment

It’s worth noting that the photo-oxidation of related compounds involves the use of air, visible light, and an organic dye These factors could potentially influence the action of 6-Phenylhexanal

実験室実験の利点と制限

The advantages of using 6-Phenylhexanal in lab experiments include its low cost, its relatively simple synthesis method, and its availability. However, there are also some limitations to using this compound in lab experiments, such as its flammability, its instability in the presence of light and air, and its potential toxicity.

将来の方向性

The potential future directions for 6-Phenylhexanal research include further investigation into its biochemical and physiological effects, its potential toxicity, and its potential applications in drug development. Additionally, further research into its mechanism of action and its potential interactions with other biomolecules could provide insight into its potential therapeutic applications. Finally, further research into its potential as a model compound for studying the reactivity of aldehydes with nucleophiles could lead to the development of new synthetic methods.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved

Cellular Effects

It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Phenylhexanal is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported in the literature . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.

特性

IUPAC Name |

6-phenylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKODCDQZXMWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)